molecular formula C21H20FNO3 B609145 (R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone CAS No. 1443118-44-2

(R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone

Cat. No. B609145
CAS RN: 1443118-44-2
M. Wt: 353.3934
InChI Key: QBCRLDPMQHPGIM-QGZVFWFLSA-N
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Description

“®-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone”, also known as ML337, is a highly selective mGlu3 Negative Allosteric Modulator (NAM) with sub-micromolar potency and good CNS penetration . It has been identified as a result of a multi-dimensional, iterative parallel synthesis effort .


Synthesis Analysis

The synthesis of ML337 involves the reaction of 2-fluoro-4-((4-methoxyphenyl) ethynyl) benzoic acid with DIPEA in DMF . The incorporation of deuterium atoms was used to address a metabolic soft spot, which subsequently lowered both in vitro and in vivo clearance by more than 50% .


Molecular Structure Analysis

The molecular structure of ML337 is complex, with a combination of a 2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl group and a 3-hydroxypiperidin-1-yl)methanone group . The molecule has a molecular formula of C21H20FNO3 .

Scientific Research Applications

  • Synthesis and Biological Activity : The synthesis and potential biological activities of related compounds have been a subject of research. For instance, studies on derivatives of (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone have revealed their promising effects on antifungal activity (Lv et al., 2013).

  • Crystal Structure Analysis : The crystal structure of compounds with similar frameworks, such as (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, has been studied. These studies help in understanding the molecular conformation and interactions within the crystal lattice (Revathi et al., 2015).

  • Antiestrogenic Activity : Certain compounds sharing structural similarities have been synthesized and evaluated for their antiestrogenic activity, providing insights into potential therapeutic applications (Jones et al., 1979).

  • Non-Covalent Interaction Studies : Research on compounds like 1,2,4-oxadiazole derivatives, which include similar molecular structures, has shed light on the role of non-covalent interactions like lone pair-π interaction and halogen bonding in their supramolecular architectures (Sharma et al., 2019).

  • Cannabinoid Receptor Agonists : Studies have identified compounds with similar structures as cannabinoid receptor agonists, which have implications in understanding drug-receptor interactions and potential therapeutic applications (Nakajima et al., 2011).

Mechanism of Action

ML337 acts as a negative allosteric modulator (NAM) for the mGlu3 receptor . It has been found to have a mGlu3 IC50 of 593 nM, indicating its high potency . The mGlu3 receptor is a G-protein-coupled metabotropic glutamate receptor, and inhibition of mGlu3 is hypothesized to have therapeutic utility in the treatment of cognitive disorders, schizophrenia, depression, and Alzheimer’s disease .

Future Directions

The future directions for the research and development of ML337 could involve further exploration of its therapeutic potential in the treatment of cognitive disorders, schizophrenia, depression, and Alzheimer’s disease . Additionally, further studies could be conducted to improve the understanding of the functions of the mGlu3 receptor .

Biochemical Analysis

Biochemical Properties

ML 337 is a selective negative allosteric modulator of mGlu3 . It displays no activity at mGlu1, mGlu2 or mGlu4-8 at concentrations up to 30 μM . This suggests that ML 337 interacts specifically with the mGlu3 receptor, altering its conformation and thereby modulating its activity.

Molecular Mechanism

The molecular mechanism of ML 337 involves its binding to the mGlu3 receptor in a non-competitive manner. This binding alters the conformation of the receptor, reducing its activity

properties

IUPAC Name

[2-fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-[(3R)-3-hydroxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO3/c1-26-18-9-6-15(7-10-18)4-5-16-8-11-19(20(22)13-16)21(25)23-12-2-3-17(24)14-23/h6-11,13,17,24H,2-3,12,14H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCRLDPMQHPGIM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)N3CCCC(C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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